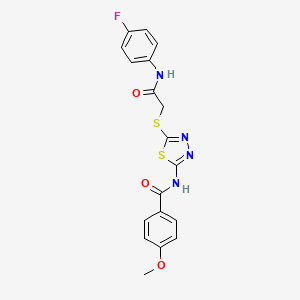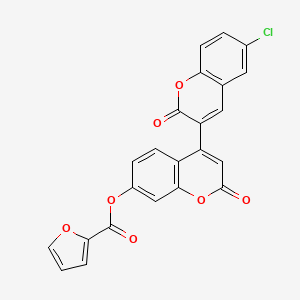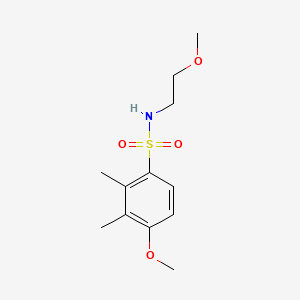![molecular formula C12H10N4O4S B2812068 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-N-(5-methyl-3-isoxazolyl)acetamide CAS No. 712320-01-9](/img/structure/B2812068.png)
2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-N-(5-methyl-3-isoxazolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-N-(5-methyl-3-isoxazolyl)acetamide” is a complex organic molecule that contains several functional groups, including a furyl group, an oxadiazole ring, a thioether linkage, and an isoxazole ring . These functional groups suggest that this compound may have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole and isoxazole rings suggests that this compound may have a planar structure, as these types of rings often contribute to planarity in a molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the oxadiazole and isoxazole rings, as well as the furyl group and the thioether linkage. These functional groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. The presence of the oxadiazole and isoxazole rings could potentially increase the compound’s stability and affect its solubility .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Furan derivatives have gained prominence in medicinal chemistry due to their remarkable therapeutic efficacy. Researchers have been inspired to create innovative antibacterial agents by incorporating the furan nucleus . Specifically, this compound may exhibit antibacterial activity against both gram-positive and gram-negative bacteria. Further studies are needed to explore its mechanism of action and potential clinical applications.
Anticancer Potential
Furan compounds, including our target molecule, have demonstrated anticancer properties. Investigations into their effects on specific cancer cell lines could reveal their potential as chemotherapeutic agents. Researchers should explore their cytotoxic effects and evaluate their selectivity against various cancer types .
Anti-Inflammatory and Analgesic Properties
Furan derivatives often possess anti-inflammatory and analgesic effects. These properties make them interesting candidates for drug development in pain management and inflammatory conditions. Further preclinical and clinical studies are necessary to validate their efficacy .
Anti-Ulcer and Gastroprotective Effects
Some furan derivatives, including our compound, exhibit anti-ulcer activity. Their ability to protect the gastrointestinal mucosa may have implications for treating gastric ulcers and related disorders. Researchers should investigate their mechanisms of action and safety profiles .
Antiviral Potential
Furan derivatives have been explored for their antiviral properties. While more research is needed, these compounds may play a role in combating viral infections. Investigating their effects on specific viruses and understanding their mode of action is crucial .
Herbicidal Activity
Introducing functional groups (such as F, Cl, or CF3) into the phenyl ring of furan derivatives can enhance their herbicidal efficacy. Our compound may exhibit selective herbicidal effects, making it relevant for agricultural applications .
Wirkmechanismus
Target of Action
It is known that derivatives of 1,3,4-oxadiazole, a core structure in this compound, have a broad spectrum of biological activities . They have been proven to be effective bactericides, pesticides, and fungicides . They also exhibit diverse pharmacological activities such as analgesic, antiasthmatic, diuretic, antihypertensive, and anti-inflammatory properties .
Mode of Action
It is known that the compound’s interaction with its targets could lead to changes in cellular processes, potentially influencing the function of the target cells .
Biochemical Pathways
Given the broad spectrum of biological activities associated with 1,3,4-oxadiazole derivatives , it can be inferred that multiple pathways could be affected, leading to downstream effects that contribute to the compound’s overall biological activity.
Result of Action
Given the diverse biological activities associated with 1,3,4-oxadiazole derivatives , it can be inferred that the compound could have multiple effects at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O4S/c1-7-5-9(16-20-7)13-10(17)6-21-12-15-14-11(19-12)8-3-2-4-18-8/h2-5H,6H2,1H3,(H,13,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLYKLKUIQSZOLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=C(O2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(4-phenylpiperazin-1-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2811985.png)
![8-chloro-N-(3-methoxybenzyl)-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxamide](/img/structure/B2811986.png)




![2-[5-({2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2811993.png)

![1-(3,5-dimethylphenyl)-4-(1-(3-(4-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2811998.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(4-methylpiperidin-1-yl)propanamide](/img/structure/B2812000.png)
![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide](/img/structure/B2812001.png)
![ethyl 6-acetyl-2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2812004.png)

![3-[(4-Fluorobenzyl)oxy]-2-methylquinoline](/img/structure/B2812007.png)